

# Application Notes and Protocols for Preclinical Studies with DCC-3116

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage and administration of **DCC-3116**, a selective inhibitor of ULK1/2 kinases. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of **DCC-3116**, particularly in the context of RAS-driven cancers.

#### **Mechanism of Action**

**DCC-3116** is an orally bioavailable small molecule that targets and inhibits Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2).[1][2][3] These kinases are crucial for the initiation of autophagy, a cellular process that cancer cells, especially those with RAS mutations, utilize to survive under stress and resist therapy.[1][4] By inhibiting ULK1/2, **DCC-3116** blocks the formation of autophagosomes, leading to the suppression of autophagy and subsequent cancer cell death.[1][5] Preclinical studies have demonstrated that **DCC-3116** can enhance the anti-tumor activity of MAPK pathway inhibitors, such as those targeting MEK or KRAS G12C, by preventing the compensatory activation of autophagy.[4][5][6]

# Data Presentation In Vitro Activity of DCC-3116



| Parameter                              | Value         | Cell Lines/System                                         | Reference |
|----------------------------------------|---------------|-----------------------------------------------------------|-----------|
| Enzyme IC50 (ULK1)                     | 4 nM - 4.7 nM | In vitro kinase assay<br>(1 mM ATP)                       | [7][8]    |
| Enzyme IC50 (ULK2)                     | 30 nM - 36 nM | In vitro kinase assay<br>(1 mM ATP)                       | [7][8]    |
| Cellular IC50 (ULK1)                   | 6 nM          | NanoBRET cellular<br>assay                                | [8]       |
| Cellular IC50 (ULK2)                   | 9 nM          | NanoBRET cellular<br>assay                                | [8]       |
| pATG13 Inhibition<br>IC50              | 12 - 32 nM    | Mutant KIT GIST cell lines (basal and ripretinib-induced) |           |
| Autophagic Flux<br>Inhibition IC50     | 38 nM         | GIST-T1 cells<br>(ripretinib-induced)                     | _         |
| Autophagic Flux<br>Inhibition IC50     | 81 - 160 nM   | KRAS G12C NSCLC<br>cell lines (sotorasib-<br>induced)     | [6]       |
| Dissociation Constant<br>(Kd) for ULK1 | 0.18 nM       |                                                           |           |

## In Vivo Dosage and Efficacy of DCC-3116 in Xenograft Models



| Cancer<br>Model                               | Combinatio<br>n Agent(s)   | DCC-3116<br>Dosage &<br>Administrat<br>ion | Combinatio<br>n Agent<br>Dosage &<br>Administrat<br>ion | Outcome                                                                                     | Reference |
|-----------------------------------------------|----------------------------|--------------------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------------------|-----------|
| KIT exon 11-<br>mutated<br>GIST               | Ripretinib                 | 50 mg/kg                                   | 25 mg/kg                                                | 100% tumor regression                                                                       | [9]       |
| KRAS G12C-<br>mutated<br>NSCLC                | Sotorasib                  | 50 mg/kg                                   | 10 mg/kg                                                | 100% tumor growth inhibition, with deeper and longer regression compared to sotorasib alone | [9]       |
| KRAS G12C<br>NSCLC<br>(Calu-1 and<br>H358)    | Sotorasib                  | Not specified                              | Not specified                                           | Tumor regression (combination) vs. tumor growth inhibition (single agents)                  | [6]       |
| BRAF V600E- mutant Colorectal Cancer (HT- 29) | Encorafenib +<br>Cetuximab | Not specified                              | Not specified                                           | Inhibition of<br>tumor growth                                                               |           |
| Pancreatic,<br>Lung, and<br>Melanoma          | Trametinib                 | Not specified                              | Not specified                                           | Inhibition of tumor growth                                                                  | [7]       |







Pancreatic, Binimetinib or

Lung, and an ERK Not specified Not specified Inhibition of tumor growth

Melanoma inhibitor

### **Pharmacokinetic Parameters of DCC-3116**

| Species       | Half-life (t1/2) | Oral Efficacy | Reference |
|---------------|------------------|---------------|-----------|
| Rats and Dogs | 1.6 - 3.7 hours  | >50%          | [9]       |

## **Signaling Pathway**





Click to download full resolution via product page

DCC-3116 inhibits the ULK1/2-mediated autophagy pathway.

# **Experimental Protocols In Vivo Administration of DCC-3116**

1. Formulation in Chow (for ad libitum feeding):



- Objective: To provide continuous oral administration of DCC-3116.
- Protocol:
  - Collaborate with a specialized diet provider (e.g., Research Diets) to formulate a custom mouse chow.
  - Specify the desired concentration of DCC-3116 in the diet. A previously used concentration is 360 mg of DCC-3116 per kg of diet.
  - The diet should be based on a standard rodent chow formulation (e.g., OpenStandard Diet with 15% Kcal% Fat).
  - Provide the formulated chow to the mice ad libitum.
  - Ensure fresh chow is provided regularly and monitor food consumption to estimate the daily dosage.

#### 2. Oral Gavage:

- Objective: To administer a precise dose of **DCC-3116** at specific time points.
- Vehicle Preparation:
  - Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
  - Alternatively, for combination studies with agents like sotorasib, corn oil can be used as a vehicle.
- DCC-3116 Solution Preparation:
  - Dissolve DCC-3116 in the chosen vehicle to the desired final concentration.
  - Gentle heating and/or sonication may be used to aid dissolution if precipitation occurs.
- Administration:



- Administer the DCC-3116 solution to mice via oral gavage using an appropriate gauge gavage needle.
- The volume of administration should be based on the mouse's body weight.
- The frequency of administration can be once daily (QD) or twice daily (BID), depending on the experimental design.

## **Experimental Workflow for In Vivo Xenograft Studies**





Click to download full resolution via product page

A typical workflow for a preclinical xenograft study.

### **In Vitro Assays**

1. Phospho-ATG13 (pATG13) ELISA:



- Objective: To quantify the inhibition of ULK1/2 kinase activity by measuring the phosphorylation of its direct substrate, ATG13.
- Principle: This is a sandwich ELISA that captures total ATG13 and detects the phosphorylated form using a specific antibody.

#### Protocol Outline:

- Cell Lysis: Lyse cells treated with DCC-3116 and/or other compounds to extract cellular proteins.
- ELISA Plate Preparation: Use a 96-well plate pre-coated with an antibody against total ATG13.
- Incubation: Add cell lysates to the wells and incubate to allow the capture of ATG13.
- Detection: Add a detection antibody specific for phospho-ATG13 (e.g., Ser318).
- Secondary Antibody & Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB).
- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm)
   using a microplate reader. The signal intensity is proportional to the amount of pATG13.
- 2. Autophagic Flux Assay using mCherry-GFP-LC3:
- Objective: To measure the overall activity of the autophagy pathway.
- Principle: This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-GFP-LC3). In non-acidic autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An increase in red puncta relative to yellow indicates increased autophagic flux.

#### Protocol Outline:

 Cell Transduction: Stably transduce the cell line of interest with a lentiviral or retroviral vector expressing mCherry-GFP-LC3.



- Drug Treatment: Treat the cells with DCC-3116 and/or other compounds for the desired duration (e.g., 48 hours).
- Imaging or Flow Cytometry:
  - Fluorescence Microscopy: Capture images and quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
  - Flow Cytometry: Analyze the cells using a flow cytometer to measure the intensity of GFP and mCherry fluorescence in the cell population. A decrease in the GFP/mCherry ratio indicates an increase in autophagic flux.
- Data Analysis: Calculate the ratio of red to yellow fluorescence to determine the autophagic flux.
- 3. Cell Viability Assay:
- Objective: To assess the effect of DCC-3116, alone or in combination, on cancer cell proliferation and survival.
- Protocol Outline:
  - Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
  - Drug Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of **DCC-3116**, a combination agent, or both. Include a vehicle-only control. A typical treatment duration is 72 hours.
  - Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.
  - Measurement: Measure the luminescence, fluorescence, or absorbance using a plate reader.
  - Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability. Calculate IC50 values and assess for synergy using appropriate software (e.g., using the Loewe additivity model).



### **Logical Relationship of Preclinical Evaluation**



Click to download full resolution via product page

The logical progression of **DCC-3116** preclinical evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PathScan® RP Phospho-Atg13 (Ser355) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 2. DCC-3116 | Deciphera [deciphera.com]
- 3. DCC-3116 overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]
- 4. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Phospho-specific ELISA Protocol | Thermo Fisher Scientific US [thermofisher.com]
- 7. deciphera.com [deciphera.com]
- 8. deciphera.com [deciphera.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Preclinical Studies with DCC-3116]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12363687#dcc-3116-dosage-and-administration-for-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com